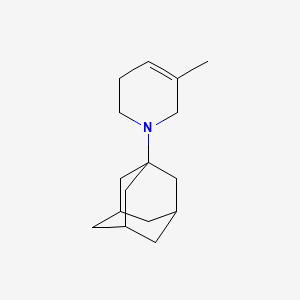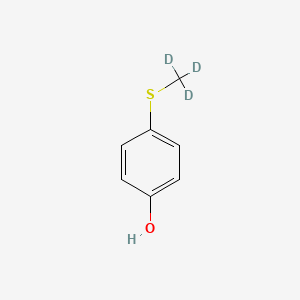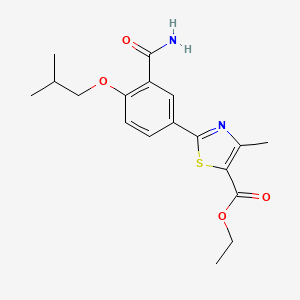
Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is a chemical compound known for its role as an impurity in the pharmaceutical compound Febuxostat. Febuxostat is a xanthine oxidase inhibitor used to treat gout and hyperuricemia. The compound’s structure includes a thiazole ring, a carbamoyl group, and an isobutoxyphenyl group, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with sodium hydroxide and tetrahydrofuran at elevated temperatures (75-80°C) for about 24 hours. The reaction mixture is then cooled, and the pH is adjusted using concentrated hydrochloric acid to precipitate the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones .
Scientific Research Applications
Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an impurity in Febuxostat, it is important for quality control and assurance in pharmaceutical manufacturing.
Industry: The compound is used in the process of Abbreviated New Drug Application (ANDA) filing to regulatory authorities like the FDA
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Febuxostat: The parent compound, used to treat gout and hyperuricemia.
2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid: A closely related compound with similar structural features.
2-(3-Aminocarbonyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid: Another related compound with slight variations in functional groups
Uniqueness
Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups and its role as an impurity in Febuxostat. Its distinct chemical structure and properties make it an important compound for analytical and quality control purposes in pharmaceutical research and manufacturing .
Properties
Molecular Formula |
C18H22N2O4S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 2-[3-carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H22N2O4S/c1-5-23-18(22)15-11(4)20-17(25-15)12-6-7-14(24-9-10(2)3)13(8-12)16(19)21/h6-8,10H,5,9H2,1-4H3,(H2,19,21) |
InChI Key |
RPGOULKEZFWRJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



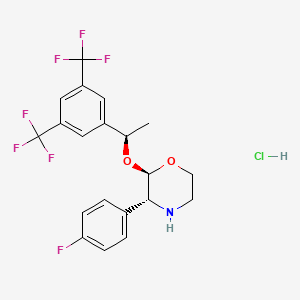
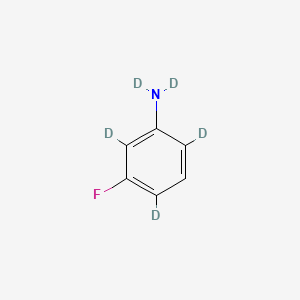
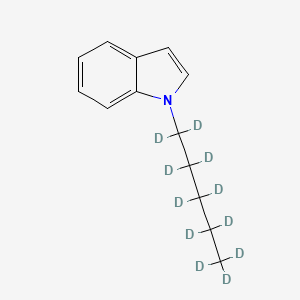
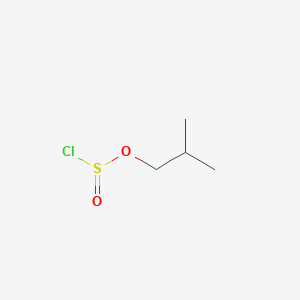
![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)

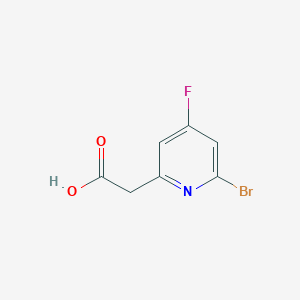
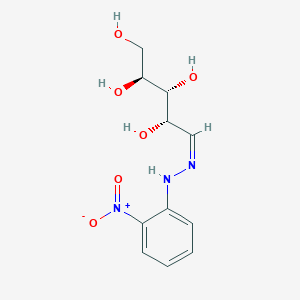

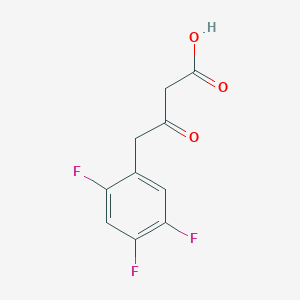
![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)
